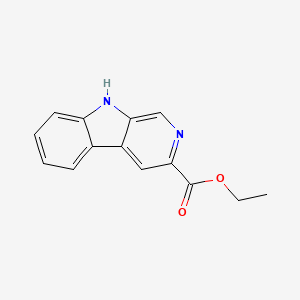

Ethyl beta-carboline-3-carboxylate

Description

Ethyl beta-carboline-3-carboxylate is a natural product found in Picrasma quassioides with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVRZNUMIKACTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225208 | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74214-62-3 | |

| Record name | Ethyl β-carboline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-carboline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Enigma: A Technical History of Beta-Carboline Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

For centuries, β-carboline alkaloids were known to the world through their potent psychoactive effects in medicinal and ritualistic plants. However, the discovery of their endogenous presence in mammals sparked a paradigm shift, revealing a new class of neuromodulators with profound implications for neuropharmacology and drug development. This technical guide provides a comprehensive historical narrative of the discovery of endogenous β-carbolines, detailing the analytical challenges and innovative methodologies that were pivotal to their identification. We will explore the key experimental protocols, from early gas chromatography-mass spectrometry (GC-MS) to modern high-performance liquid chromatography (HPLC) techniques, that have enabled the detection and quantification of these elusive molecules in biological matrices. Furthermore, this guide will illuminate the primary signaling pathways through which endogenous β-carbolines exert their physiological effects, offering a deeper understanding of their potential as therapeutic targets.

From Sacred Vines to Mammalian Brains: A Historical Overview

The story of β-carbolines begins not in the sterile environment of a laboratory, but in the rich tapestry of traditional medicine and shamanic practices. For millennia, indigenous cultures have utilized plants containing these alkaloids for their therapeutic and psychoactive properties[1]. The scientific journey to uncover the endogenous nature of these compounds has been a long and arduous one, marked by technological advancements and a growing understanding of neurochemistry.

The initial hypothesis of endogenous β-carboline formation arose from the understanding of the Pictet-Spengler reaction , a chemical process first described in 1911 by Amé Pictet and Theodor Spengler[2]. This reaction demonstrates that a β-arylethylamine can condense with an aldehyde or ketone to form a heterocyclic ring system, the very backbone of β-carbolines[2]. Given the natural occurrence of indoleamines like tryptamine in the mammalian body, the possibility of an in vivo Pictet-Spengler reaction to produce endogenous β-carbolines became a tantalizing prospect for researchers[3][4].

The 1980s marked a turning point with the first definitive identifications of β-carbolines as endogenous constituents in mammalian tissues. A key challenge was distinguishing true endogenous compounds from those formed as artifacts during the extraction and analysis process[5][6]. Early researchers meticulously developed methods to circumvent this issue, paving the way for the unequivocal discovery of these neuromodulators. One of the seminal findings was the identification of tryptoline (1,2,3,4-tetrahydro-β-carboline) in rat brain tissue[5]. This discovery was soon followed by the identification of other β-carbolines, including the fully aromatic compounds harman and norharman , in various mammalian tissues and fluids, including human plasma and urine[5][7].

The Analytical Gauntlet: Evolving Methodologies for Endogenous Beta-Carboline Detection

The low concentrations of endogenous β-carbolines, often in the picogram to nanogram per gram of tissue range, presented a significant analytical challenge[5][7]. The development of highly sensitive and specific analytical techniques was paramount to their discovery and subsequent study.

Early Breakthroughs with Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) was the workhorse of early endogenous β-carboline research. This technique offered the necessary sensitivity and specificity to identify and quantify these trace compounds in complex biological matrices.

Table 1: Key GC-MS Parameters for Endogenous Tryptoline Analysis in Rat Brain

| Parameter | Description |

| Sample Preparation | Brain tissue homogenization in perchloric acid, followed by extraction using a C-18 reverse-phase resin[5]. |

| Derivatization | Conversion of tryptolines to their heptafluorobutyryl derivatives to enhance volatility and detection sensitivity[5]. |

| GC Column | Fused silica capillary column for high-resolution separation[5]. |

| Ionization Mode | Negative chemical ionization (NCI) for enhanced sensitivity for the electronegative derivatives[5]. |

| Mass Spectrometry | Selected ion monitoring (SIM) to specifically detect the characteristic fragment ions of the derivatized tryptolines[5]. |

A critical aspect of these early studies was the implementation of control experiments to rule out the artifactual formation of β-carbolines during sample workup. This was often achieved by adding deuterated precursors to the tissue homogenate and demonstrating the absence of deuterated β-carboline products[8].

The Rise of High-Performance Liquid Chromatography (HPLC)

While GC-MS was instrumental in the initial discoveries, High-Performance Liquid Chromatography (HPLC) with fluorescence detection emerged as a powerful alternative, offering high sensitivity and the ability to analyze less volatile and thermally labile β-carboline derivatives without the need for derivatization.

Table 2: Representative HPLC-Fluorescence Parameters for Endogenous Beta-Carboline Analysis in Urine

| Parameter | Description |

| Sample Preparation | Urine samples treated with fluorescamine to derivatize primary amines (like tryptamine) to prevent artifact formation, followed by solvent extraction[6]. |

| HPLC Column | C8 or C18 reversed-phase column[6]. |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[6][9]. |

| Detection | Fluorescence detection with excitation and emission wavelengths optimized for the specific β-carboline of interest (e.g., Ex: ~300 nm, Em: ~430 nm)[10]. |

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of the methodologies involved, this section details a representative experimental protocol for the analysis of endogenous β-carbolines, drawing from the principles established in the seminal literature.

Protocol: GC-MS Analysis of Tryptoline in Rat Brain Tissue

This protocol is a composite based on the methodologies described in early publications and is intended for illustrative purposes.

I. Materials and Reagents:

-

Rat brain tissue

-

Perchloric acid (0.4 N)

-

C-18 reverse-phase resin

-

Heptafluorobutyric anhydride (HFBA)

-

Internal standards (e.g., deuterated tryptoline)

-

All solvents of HPLC or GC grade

II. Sample Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold 0.4 N perchloric acid.

-

Centrifuge the homogenate at high speed to pellet proteins.

-

Apply the supernatant to a pre-conditioned C-18 reverse-phase resin column.

-

Wash the column with water to remove salts and polar impurities.

-

Elute the tryptolines with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

III. Derivatization:

-

Add a solution of heptafluorobutyric anhydride (HFBA) in an organic solvent to the dried extract.

-

Incubate the mixture at a specified temperature and time to ensure complete derivatization.

-

Evaporate the excess reagent and solvent under nitrogen.

IV. GC-MS Analysis:

-

Reconstitute the derivatized sample in a small volume of a suitable solvent (e.g., ethyl acetate).

-

Inject an aliquot of the sample into the GC-MS system.

-

Employ a temperature program that allows for the separation of the derivatized tryptolines.

-

Operate the mass spectrometer in negative chemical ionization (NCI) mode and monitor for the specific ions corresponding to the heptafluorobutyryl derivatives of the target tryptolines and internal standards.

V. Quantification:

-

Generate a calibration curve using known concentrations of derivatized tryptoline standards.

-

Calculate the concentration of tryptoline in the brain tissue samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Mechanisms of Action: The Signaling Pathways of Endogenous Beta-Carbolines

Endogenous β-carbolines exert their neuromodulatory effects through interactions with several key protein targets in the central nervous system. Two of the most well-characterized pathways involve the inhibition of monoamine oxidase (MAO) and modulation of the benzodiazepine receptor.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Certain endogenous β-carbolines, particularly the aromatic compounds harman and norharman, are potent inhibitors of MAO-A, the isoform primarily responsible for serotonin metabolism[11]. By inhibiting MAO-A, these β-carbolines can increase the synaptic availability of serotonin, leading to a range of downstream effects on mood, cognition, and behavior.

Modulation of the Benzodiazepine Receptor

The benzodiazepine receptor, a modulatory site on the GABA-A receptor complex, is another key target for some endogenous β-carbolines. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. Depending on their specific chemical structure, β-carbolines can act as agonists, inverse agonists, or antagonists at the benzodiazepine receptor, leading to a spectrum of effects on neuronal excitability[12][13]. For instance, some β-carbolines can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative properties, while others can have the opposite effect, inducing anxiety and convulsions.

Conclusion: An Enduring Enigma with Therapeutic Potential

The discovery of endogenous β-carbolines has opened a fascinating chapter in neuroscience and pharmacology. From their origins in traditional medicine to their identification as bona fide neuromodulators in the mammalian brain, the journey of these molecules has been a testament to the power of analytical chemistry and the relentless pursuit of scientific knowledge. The ability of these compounds to modulate key neurotransmitter systems highlights their potential as targets for the development of novel therapeutics for a range of neurological and psychiatric disorders. As analytical techniques continue to improve in sensitivity and specificity, we can expect to uncover even more about the intricate roles of these endogenous enigmas in health and disease.

References

- Cao, Y., Li, Y., Xu, G., Li, J., Zou, C., Ke, C., Deng, Y., Cheng, J., & Wang, C. (2022). Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States. Frontiers in Aging Neuroscience, 13, 773638. [Link]

- Faull, K. F., Holman, R. B., Elliott, G. R., & Barchas, J. D. (1982). Tryptolines: artifact or reality? A new method of analysis using GC/MS. Progress in clinical and biological research, 90, 135–154. [Link]

- Ishida, J., Wakamatsu, T., & Yashiki, M. (1996). Determination of tetrahydro-beta-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation. Journal of chromatography.

- Brossi, A., & Paukstelis, P. J. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. International journal of molecular sciences, 23(19), 11989. [Link]

- Cao, Y., et al. (2022). Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States.

- Herraiz, T., & Chaparro, C. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Foods, 12(6), 1244. [Link]

- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500. [Link]

- Bringmann, G., et al. (2024). The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions.

- Herraiz, T. (2004). Exposure to beta-carbolines norharman and harman. Lund University Research Portal. [Link]

- Wikipedia contributors. (2024). Pictet–Spengler reaction. Wikipedia. [Link]

- Sabina, E. P., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits.

- Bringmann, G., et al. (2024). Pictet‐Spengler synthesis of β‐carboline 21.

- da Silva, J. L., et al. (2022). Determination of Six β-carboline Alkaloids in Urine and Phytotherapic Extracts Using Micellar Liquid Chromatography with Fluorimetric Detection.

- Louis, E. D., Zheng, W., Applegate, L., Shi, L., & Factor-Litvak, P. (2005). Elevation of blood β-carboline alkaloids in essential tremor. Neurology, 65(5), 741–745. [Link]

- Wikipedia contributors. (2024). Ayahuasca. Wikipedia. [Link]

- Louis, E. D. (2014). β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases. Neuroepidemiology, 42(4), 211–220. [Link]

- Cooper, S. J. (1986). Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption. Brain research bulletin, 17(5), 627–637. [Link]

- Bailey, P. D., et al. (2018). Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction.

- Beck, O., et al. (2010). Concentrations of Tryptoline and Methtryptoline in Rat Brain.

- Chan, C. Y., & Skolnick, P. (1983). Benzodiazepine receptor ligand actions on GABA responses. [beta]-carbolines, purines. Journal of neurochemistry, 41(4), 1107–1112. [Link]

- Beck, O., Repke, D. B., & Barchas, J. D. (1989). Concentrations of tryptoline and methtryptoline in rat brain. Journal of neurochemistry, 52(3), 847–852. [Link]

- Bringmann, G., God, R., Fähr, S., Feineis, D., Fornadi, K., & Fornadi, F. (2000). Bromal-derived tetrahydro-beta-carbolines as neurotoxic agents: chemistry, impairment of the dopamine metabolism, and inhibitory effects on mitochondrial respiration. Bioorganic & medicinal chemistry, 8(6), 1467–1478. [Link]

- Matsubara, K., Ueno, S., Senda, T., & Ohta, S. (1998). Endogenously occurring beta-carboline induces parkinsonism in nonprimate animals: a possible causative protoxin in idiopathic Parkinson's disease. Journal of neurochemistry, 70(2), 727–735. [Link]

- Herraiz, T., & Chaparro, C. (2008). Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Drug metabolism and disposition: the biological fate of chemicals, 36(12), 2563–2572. [Link]

- Melchior, C. L., & Collins, M. A. (1982). The route and significance of endogenous synthesis of alkaloids in animals. Critical reviews in toxicology, 9(4), 313–356. [Link]

- Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of agricultural and food chemistry, 70(29), 9132–9144. [Link]

- Krause, W., Mengel, H., & Nordholm, L. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of pharmaceutical sciences, 78(8), 622–626. [Link]

- Vasileva, E., et al. (2023).

- Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan.

- Sreeja, S., et al. (2025). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. International Journal for Multidisciplinary Research. [Link]

- Dai, J., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry. [Link]

- Wille, S. M. R., et al. (2008). Determination of antidepressants in human postmortem blood, brain tissue, and hair using gas chromatography-mass spectrometry.

- Klíma, M., et al. (2013). Development of an HPLC fluorescence method for determination of boldine in plasma, bile and urine of rats and identification of its major metabolites by LC-MS/MS. PubMed. [Link]

- Cho, Y., et al. (2025). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. MDPI. [Link]

- Fletcher, A., & Sugden, D. (1979). The effect of (+/-)-6-fluorotryptophan on sleep and brain monoamine levels in the rat [proceedings]. British journal of pharmacology, 67(3), 473P–474P. [Link]

- Heim, J., & Humston-Fulmer, L. (2012). GCxGC-TOFMS Analysis of Mouse Plasma Extracts to Determine Metabolite Profiles From a Traumatic Brain Injury Study.

- Amin, M., Harrington, K., & von Wandruszka, R. (1993). Determination of steroids in urine by micellar HPLC with detection by sensitized terbium fluorescence. Analytical chemistry, 65(17), 2346–2351. [Link]

- Al-Lawati, H. A. J., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1832. [Link]

- Herraiz, T., & Galisteo, J. (2025). Identification, Occurrence, and Mechanism of Formation of 1-Acetyl-β-carbolines Derived from l-Tryptophan and Methylglyoxal.

- Klíma, M., et al. (2013). Development of an HPLC fluorescence method for determination of boldine in plasma, bile and urine of rats and identification of its major metabolites by LC-MS/MS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tryptolines: artifact or reality? A new method of analysis using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of tetrahydro-beta-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concentrations of tryptoline and methtryptoline in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The route and significance of endogenous synthesis of alkaloids in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for an Endogenous Ligand of the Benzodiazepine Receptor: A Technical Guide

Abstract

The discovery of a specific binding site for benzodiazepines on the γ-aminobutyric acid type A (GABAA) receptor in 1977 sparked a decades-long search for an endogenous ligand, a so-called "endozepine" or "endogenous benzodiazepine".[1][2] The existence of such a molecule was postulated by analogy to the opioid system, where the discovery of opiate receptors preceded the identification of endogenous opioid peptides. This technical guide provides an in-depth exploration of the scientific journey to identify and characterize these elusive endogenous modulators of the benzodiazepine receptor. We will delve into the core evidence for the most prominent candidates, detail the experimental methodologies that have been pivotal in this research, and discuss the physiological and pathological implications of these endogenous signaling molecules. This guide is intended for researchers, scientists, and drug development professionals with an interest in neuropharmacology and GABAergic transmission.

The GABAA Receptor and the Benzodiazepine Binding Site: A Primer

The GABAA receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[3][4] Its endogenous ligand is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[3] Upon binding of GABA, the receptor's integral chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[3][5]

The benzodiazepine binding site is an allosteric modulatory site on the GABAA receptor, distinct from the GABA binding site.[3][6] For a GABAA receptor to be sensitive to benzodiazepines, it must contain an α and a γ subunit, with the binding site located at their interface.[3][7] Ligands that bind to this site can be classified as:

-

Agonists: (e.g., diazepam) Enhance the effect of GABA, increasing the frequency of channel opening.[3]

-

Antagonists: (e.g., flumazenil) Block the effects of both agonists and inverse agonists without affecting GABA's action on its own.[8]

-

Inverse Agonists: (e.g., β-carbolines) Have the opposite effect of agonists, reducing the effect of GABA and producing anxiogenic and proconvulsant effects.[8]

The existence of this specific and highly conserved binding site strongly suggested the presence of one or more endogenous molecules that could physiologically modulate GABAergic neurotransmission in a similar manner to benzodiazepine drugs.[1]

Caption: Simplified schematic of the GABAA receptor with its primary ligand and allosteric modulator binding sites.

The Leading Candidates: A Tale of Peptides and Steroids

The search for endogenous benzodiazepine receptor ligands has yielded several promising candidates, with the most extensively studied being the diazepam-binding inhibitor (DBI) and its peptide fragments, collectively known as endozepines, and a class of cholesterol-derived molecules called neurosteroids.

Diazepam-Binding Inhibitor (DBI) and Endozepines

In 1983, a 10 kDa protein named diazepam-binding inhibitor (DBI) was isolated from the rat brain based on its ability to displace diazepam from its binding site.[2][9] DBI is a highly conserved protein found in various central and peripheral tissues.[2] It is also known as acyl-CoA-binding protein (ACBP) due to its role in intracellular fatty acid transport.[10]

DBI can be proteolytically processed into smaller, biologically active peptide fragments, including the octadecaneuropeptide (ODN; DBI 33-50) and the triakontatetraneuropeptide (TTN; DBI 17-50).[2][11] These peptides, along with DBI itself, are considered endozepines.[12]

The evidence supporting DBI and its fragments as endogenous ligands is multifaceted:

-

Binding Affinity: DBI and its peptides have been shown to bind to the benzodiazepine receptor, albeit with lower affinity than diazepam.[13]

-

Functional Activity: A significant body of evidence suggests that DBI and its fragments act as negative allosteric modulators of the GABAA receptor, producing effects opposite to those of benzodiazepines (i.e., anxiogenic and proconvulsant).[2][14] However, some studies have also reported agonist-like effects in specific brain regions, suggesting a more complex modulatory role.[2]

-

Physiological Relevance: The expression of DBI is regulated by stress and metabolic signals, and alterations in endozepine levels have been implicated in various physiological and pathological conditions, including anxiety, epilepsy, and hepatic encephalopathy.[10][15][16]

Neurosteroids: Allosteric Modulators of the GABAA Receptor

Neurosteroids are a class of steroids synthesized de novo in the brain by neurons and glial cells, or from peripheral steroid precursors.[17][18] Unlike classical steroid hormones that act via nuclear receptors, neurosteroids directly modulate the function of membrane-bound receptors, with the GABAA receptor being a primary target.[17][19]

Certain 3α-reduced neurosteroids, such as allopregnanolone and tetrahydrodeoxycorticosterone (THDOC), are potent positive allosteric modulators of the GABAA receptor. They bind to a site on the receptor that is distinct from both the GABA and benzodiazepine binding sites.[2][19] Their modulatory effects include:

-

Potentiation of GABA-evoked currents: Neurosteroids increase the duration of chloride channel opening, leading to a prolonged inhibitory postsynaptic current.[19]

-

Direct Gating at High Concentrations: At higher concentrations, some neurosteroids can directly open the GABAA receptor channel in the absence of GABA.[19]

Conversely, other neurosteroids, such as pregnenolone sulfate and dehydroepiandrosterone sulfate (DHEAS), act as negative allosteric modulators of the GABAA receptor.[19]

The dynamic synthesis and release of neurosteroids in response to physiological stimuli like stress and pregnancy suggest that they play a crucial role in fine-tuning GABAergic inhibition in the brain.[18][20]

Experimental Workflows for Identification and Characterization

The identification and characterization of endogenous ligands for the benzodiazepine receptor rely on a combination of biochemical, electrophysiological, and behavioral techniques.

Isolation and Identification of Endogenous Ligands

The initial step in identifying an endogenous ligand is its isolation from biological tissues, typically the brain.

Caption: General workflow for the isolation and identification of endogenous receptor ligands.

Protocol 1: Purification of an Endogenous Benzodiazepine-Like Substance from Brain Tissue

This protocol is a generalized procedure based on methodologies described in the literature.[12][21]

-

Tissue Homogenization:

-

Homogenize fresh or frozen brain tissue (e.g., bovine or rat brain) in an appropriate buffer containing protease inhibitors to prevent degradation of peptidergic ligands.

-

-

Initial Filtration and Extraction:

-

Filter the homogenate through a membrane with a specific molecular weight cutoff (e.g., 10,000-dalton exclusion limit) to separate smaller molecules from larger proteins.[12]

-

-

Chromatographic Purification:

-

Subject the filtrate to a series of chromatographic steps to progressively purify the active compound(s). This may include:

-

Immunoaffinity Chromatography: Utilize a monoclonal antibody against benzodiazepines to specifically capture benzodiazepine-like molecules.[21]

-

Gel Filtration Chromatography (e.g., Sephadex G-25): Separate molecules based on size.[21]

-

Reverse-Phase High-Performance Liquid Chromatography (HPLC): Separate compounds based on their hydrophobicity. Multiple rounds with different column matrices and solvent gradients are often necessary to achieve homogeneity.[12][21]

-

-

-

Activity-Guided Fractionation:

-

Throughout the purification process, screen the collected fractions for their ability to displace a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam) from its receptor in a radioligand binding assay (see Protocol 2). This ensures that the purification is enriching for the molecule of interest.

-

-

Structural Identification:

-

Once a purified, active compound is obtained, determine its structure using techniques such as mass spectrometry and amino acid sequencing if it is a peptide.[17]

-

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a putative endogenous ligand for the benzodiazepine receptor.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is adapted from established methods.[3][20]

-

Membrane Preparation:

-

Incubation:

-

In a final volume of 0.5 mL of Tris-HCl buffer (50 mM, pH 7.4), incubate:

-

A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flumazenil).

-

A specific amount of the prepared brain membrane protein (e.g., 100 µg).

-

Increasing concentrations of the unlabeled purified endogenous ligand or a known competitor (e.g., diazepam for a standard curve).

-

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[20]

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the affinity of the endogenous ligand for the receptor.

-

Table 1: Representative Binding Affinities (Ki) for the Benzodiazepine Receptor

| Compound | Ki (nM) | Reference |

| Diazepam | 1.53 | [20] |

| Flumazenil | 1.35 (Kd) | [20] |

| Inosine | ~840 | [22] |

| Hypoxanthine | ~15,000 | [22] |

Electrophysiological Characterization

Electrophysiology, particularly the patch-clamp technique, is essential for determining the functional effects of an endogenous ligand on the GABAA receptor.

Protocol 3: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for assessing the modulation of GABA-evoked currents.[1][19]

-

Cell Preparation:

-

Use cultured neurons or a heterologous expression system (e.g., HEK293 cells) transfected with specific GABAA receptor subunits.[19]

-

-

Recording Setup:

-

Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette filled with an appropriate intracellular solution.

-

Perfuse the cell with an extracellular solution.

-

-

GABA Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.[19]

-

-

Ligand Application:

-

Co-apply the purified endogenous ligand with GABA and observe any changes in the GABA-evoked current.

-

A positive allosteric modulator will potentiate the current, while a negative allosteric modulator will inhibit it.

-

-

Data Acquisition and Analysis:

-

Record the whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the endogenous ligand.

-

Behavioral Assays

Behavioral pharmacology is crucial for assessing the in vivo effects of a putative endogenous ligand, particularly its impact on anxiety-related behaviors.

Protocol 4: Elevated Plus Maze (EPM) Test

The EPM is a widely used assay to assess anxiety-like behavior in rodents.[6][15]

-

Apparatus:

-

A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

-

-

Procedure:

-

Administer the purified endogenous ligand or a control substance to the animal (e.g., via intracerebroventricular injection).

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

-

Data Collection and Analysis:

-

Record the time spent in the open arms versus the enclosed arms and the number of entries into each arm.

-

An anxiolytic effect is indicated by an increase in the time spent in and the number of entries into the open arms. Conversely, an anxiogenic effect is suggested by a decrease in these parameters.

-

The Ongoing Debate and Future Directions

Despite the compelling evidence for candidates like DBI and neurosteroids, the existence of a single, definitive endogenous benzodiazepine ligand remains a topic of debate.[13] Some researchers argue that the relatively low affinity of DBI for the benzodiazepine receptor suggests it may have other primary physiological roles.[13] The discovery of naturally occurring benzodiazepines in plants and even in the human brain has further complicated the picture, raising questions about their origin (endogenous synthesis versus dietary intake).[23][24]

Future research in this field will likely focus on:

-

Advanced Analytical Techniques: The use of more sensitive and unbiased methods, such as "nativeomics" which combines native mass spectrometry with other 'omics' approaches, may lead to the identification of novel endogenous ligands that are present in low concentrations or have been missed by traditional methods.[17][24]

-

Receptor Subtype Specificity: Investigating the interaction of putative endogenous ligands with the diverse array of GABAA receptor subtypes will provide a more nuanced understanding of their physiological roles.

-

Genetic Models: The use of knockout and knock-in animal models will be crucial for definitively establishing the physiological and pathological relevance of candidate endogenous ligands.

Conclusion

The search for an endogenous ligand for the benzodiazepine receptor has been a fascinating and challenging journey in neuroscience. While a single "brain's Valium" has yet to be unequivocally identified, the research has led to the discovery of important endogenous modulators of GABAergic neurotransmission, namely endozepines and neurosteroids. The continued application of sophisticated experimental techniques holds the promise of further unraveling the complexities of this endogenous signaling system and its implications for brain function and disease. This knowledge will undoubtedly pave the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- Akk, G., Li, P., Manion, B. D., & Covey, D. F. (2009). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. Current Neuropharmacology, 20(5).

- Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous allosteric modulators of GABAA receptors. Journal of neurophysiology, 94(3), 1669-1682.

- Braestrup, C., & Squires, R. F. (1977). Specific benzodiazepine receptors in rat brain membranes. Proceedings of the National Academy of Sciences, 74(9), 3805-3809.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.

- Dianat, M., Ahmadi, A., & Sharifzadeh, M. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 14(4), 1237–1245.

- Endozepine. (n.d.). In Wikipedia.

- De Blas, A. L., & Sangameswaran, L. (1986). Purification of an endogenous benzodiazepine-like substance from the mammalian brain. Journal of neurochemistry, 47(2), 447-453.

- Gault, J., Liko, I., Landreh, M., Shutin, D., Bolla, J. R., Jefferies, D., ... & Robinson, C. V. (2020). Combining native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins. Nature methods, 17(5), 505-508.

- Gunn, B. G., Brown, A. R., Lambert, J. J., & Belelli, D. (2011). Neurosteroids and GABAA receptor interactions: a focus on stress. Frontiers in neuroscience, 5, 131.

- GABAA receptor. (n.d.). In Wikipedia.

- Christian, C. A., Herbert, A. G., & Huguenard, J. R. (2013). Endozepines. Advances in pharmacology, 68, 21-54.

- Haefely, W. (1988). Endogenous ligands of the benzodiazepine receptor. Pharmacopsychiatry, 21(1), 43-46.

- Jones, E. A., & Basile, A. S. (1998). Role of endogenous benzodiazepine ligands and their GABA-A--associated receptors in hepatic encephalopathy. Progress in neurobiology, 54(6), 619-637.

- Le Saux, T., Vaudry, H., & Tonon, M. C. (2012). Endozepines and their receptors: Structure, functions and pathophysiological significance. Pharmacology & therapeutics, 135(1), 48-59.

- Baraldi, M., Avallone, R., Corsi, L., Venturini, I., & Baraldi, C. (2008). Natural endogenous ligands for benzodiazepine receptors in hepatic encephalopathy. Metabolic brain disease, 23(4), 435-447.

- Neess, D., Bloksgaard, M., Bek, S., & Mandrup, S. (2015). From Benzodiazepines to Fatty Acids and Beyond: Revisiting the Role of ACBP/DBI. Trends in Endocrinology & Metabolism, 26(10), 543-552.

- Nothdurfter, C., & Rupprecht, R. (2014). Involvement of endogenous benzodiazepine receptor ligands in brain disorders. Current pharmaceutical design, 20(32), 5126-5134.

- Zeneroli, M. L., Avallone, R., & Baraldi, M. (1997). Endogenous benzodiazepines. Progress in neurobiology, 53(1), 1-17.

- Olsen, R. W., & Sieghart, W. (2009). Ligands for the benzodiazepine binding site--a survey. Current topics in medicinal chemistry, 9(10), 855-866.

- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224-40231.

- Lépine, J. P., & Pélissolo, A. (1996). [The benzodiazepine receptor: the enigma of the endogenous ligand]. L'Encephale, 22 Spec No 2, 11-19.

- Yuan, X., Ta, T. C., Lin, M., Evans, J. R., Perry, K., & Forman, B. M. (2009). Identification of an endogenous ligand bound to a native orphan nuclear receptor. PloS one, 4(5), e5639.

- Ferrarese, C., Vaccarino, F., Alho, H., Mellstrom, B., & Guidotti, A. (1991). Diazepam binding inhibitor (DBI): a peptide with multiple biological actions. Life sciences, 48(24), 2359-2371.

- Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). The GABAA receptor α+β− interface: a novel target for subtype selective drugs. British journal of pharmacology, 164(2b), 481-491.

- Davis, M. (1980). Demonstration of two new endogenous "benzodiazepine-like" compounds from brain. Brain research bulletin, 5 Suppl 2, 803-808.

- Basile, A. S., & Jones, E. A. (1990). Endogenous GABAergic modulators in the pathogenesis of hepatic encephalopathy. Seminars in liver disease, 10(3), 183-191.

- Ball, J. A. (2021). The Search for Endogenous Benzodiazepines in Humans. In The Benzodiazepines: Re-examining the Clinical and Basic Science Evidence (pp. 57-62). CRC Press.

- Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI. The GABAA Receptor Subtypes: A Thirty-Year Odyssey. Pharmacological reviews, 70(4), 836-878.

- Schneider, P., & Bodmer, J. L. (2014). Tools and techniques to study ligand-receptor interactions and receptor activation by TNF superfamily members. Methods in enzymology, 545, 1-28.

- Guidotti, A., & Costa, E. (1984). Diazepam binding inhibitor (DBI): a peptide with multiple biological actions. Journal of neurochemistry, 43(4), 929-935.

- Sigel, E., & Lüscher, B. P. (2018). The Benzodiazepine Binding Sites of GABAA Receptors. Trends in pharmacological sciences, 39(7), 659-671.

- Avallone, R., Zeneroli, M. L., Venturini, I., Baraldi, C., Farneti, D., La-Corte, G., ... & Baraldi, M. (2005). Endogenous benzodiazepine-like compounds and diazepam binding inhibitor in serum of patients with liver cirrhosis with and without overt encephalopathy. Gut, 54(4), 522-529.

- Nofsinger, R., Li, L., & Chen, T. (2018). Endogenous Ligands for Nuclear Receptors: Digging Deeper. Trends in pharmacological sciences, 39(12), 1042-1054.

- Yuan, X., Ta, T. C., Lin, M., Evans, J. R., Perry, K., & Forman, B. M. (2009). Identification of an endogenous ligand bound to a native orphan nuclear receptor. PloS one, 4(5), e5639.

- Yuan, X., Ta, T. C., Lin, M., Evans, J. R., Perry, K., & Forman, B. M. (2009). Identification of an Endogenous Ligand Bound to a Native Orphan Nuclear Receptor. PLoS ONE, 4(5), e5639.

- Izquierdo, I., Da Cunha, C., Rosat, R., Jerusalinsky, D., Ferreira, M. B., & Medina, J. H. (1992). Endogenous benzodiazepine modulation of memory processes. Neuroscience & Biobehavioral Reviews, 16(4), 481-488.

- Solomon, V. R., Tallapragada, V. J., Chebib, M., Johnston, G. A., & Hanrahan, J. R. (2019). GABA allosteric modulators: An overview of recent developments in non-benzodiazepine modulators. European journal of medicinal chemistry, 171, 434-461.

- Catalyst University. (2019, July 5). The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation [Video]. YouTube.

- Carlquist, M., & Håkansson, M. (2012). Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient. Journal of visualized experiments : JoVE, (62), 3734.

- Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Identification of Novel GABAA Receptor Positive Allosteric Modulators with Novel Scaffolds via Multistep Virtual Screening. Journal of chemical information and modeling, 61(3), 1335-1349.

- Asano, T., & Spector, S. (1979). Identification of inosine and hypoxanthine as endogenous ligands for the brain benzodiazepine-binding sites. Proceedings of the National Academy of Sciences of the United States of America, 76(2), 977–981.

- Guidotti, A., Forchetti, C. M., Corda, M. G., Konkel, D., Bennett, C. D., & Costa, E. (1983). Isolation, characterization, and purification to homogeneity of an endogenous polypeptide with agonistic action on benzodiazepine receptors. Proceedings of the National Academy of Sciences of the United States of America, 80(11), 3531–3535.

Sources

- 1. Patch-Clamp Recordings [bio-protocol.org]

- 2. Combining native and \'omics\' mass spectrometry to identify endogenous ligands bound to membrane proteins | Department of Biology [biology.ox.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Demonstration and purification of an endogenous benzodiazepine from the mammalian brain with a monoclonal antibody to benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 11. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and characterization of a benzodiazepine-like substance from mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Combining Native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Levels of neurosteroids measurement [bio-protocol.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Purification of an endogenous benzodiazepine-like substance from the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]

Ethyl beta-carboline-3-carboxylate physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl β-Carboline-3-Carboxylate (β-CCE)

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl β-carboline-3-carboxylate (β-CCE) is a prominent member of the β-carboline family of alkaloids, a class of compounds that has garnered significant attention in the fields of neuroscience and drug development.[1][2] Initially isolated from human urine and brain tissue, β-CCE is recognized for its potent interaction with benzodiazepine receptors, where it acts as an inverse agonist or antagonist.[3][4][5][6] This activity makes it an invaluable tool for researchers investigating the GABAergic system, anxiety, and seizure disorders.[7] This guide provides a comprehensive overview of the core physicochemical properties of β-CCE, offering essential data and methodologies for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. β-CCE is systematically known as Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate.

Key Identifiers:

-

Synonyms: β-CCE, 3-Carboethoxy-β-carboline, Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate[8][9]

-

Molecular Formula: C₁₄H₁₂N₂O₂[3]

Molecular Structure: The tricyclic core of β-CCE is the pyrido[3,4-b]indole system, which defines the β-carboline class. An ethyl ester functional group is present at the 3-position.

Caption: Chemical structure representation of β-CCE.

Canonical SMILES: CCOC(=O)c1cc2c(cn1)[nH]c3ccccc23 InChI Key: KOVRZNUMIKACTB-UHFFFAOYSA-N[9]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems, influencing everything from solubility and stability to absorption and distribution.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid, Pale Beige to Light Brown | [9] |

| Melting Point | 228-230 °C (lit.) | [9][12] |

| Boiling Point | 470.9 ± 25.0 °C (Predicted) | [9] |

| Density | 1.308 ± 0.06 g/cm³ (Predicted) | [9] |

| Water Solubility | 7.5 µg/mL (at pH 7.4) | [11] |

| Solubility | Soluble in DMSO (Slightly), Ethanol | [2][9][13] |

| pKa | 14.49 ± 0.40 (Predicted) | [9] |

| logP | 2.9 (Computed) | [11] |

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of β-CCE.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Spectral data is available through chemical suppliers and databases.[14][15]

-

Mass Spectrometry (MS): Provides information on the mass-to-charge ratio, confirming the molecular weight (240.26) and fragmentation patterns.[14]

-

Infrared Spectroscopy (IR): IR spectra reveal the presence of key functional groups, such as the N-H stretch of the indole, C=O of the ester, and aromatic C-H bonds.[14]

-

UV-Vis Spectroscopy: The conjugated aromatic system of β-carbolines gives rise to characteristic UV absorption maxima. For the related compound Norharmane, λmax values are observed at 213, 234, 289, 337, and 351 nm, which can provide a reference point.[13]

Methodologies and Protocols

A. Synthesis and Purification Overview

The synthesis of the β-carboline scaffold is most classically achieved via the Pictet-Spengler reaction .[16][17] This involves the condensation of a tryptamine derivative with an aldehyde or keto-acid, followed by cyclization and subsequent aromatization.

Generalized Synthetic Workflow:

-

Pictet-Spengler Condensation: Reaction of L-tryptophan with a suitable glyoxylic acid derivative to form the tetrahydro-β-carboline intermediate.[16][18]

-

Esterification: Introduction of the ethyl ester group.

-

Aromatization (Oxidation): The tetrahydro-β-carboline ring is oxidized to the fully aromatic β-carboline system.[19]

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., pyridine) to yield a crystalline solid.[20]

Caption: High-level workflow for the synthesis and purification of β-CCE.

B. Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid β-CCE (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the test buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm filter to remove any remaining particulates.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of β-CCE using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the aqueous solubility of β-CCE under the specified conditions.

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

As a biologically active compound, β-CCE requires careful handling to ensure personnel safety. The following information is derived from available Safety Data Sheets (SDS).[8][21][22][23]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[21]

-

Handling: Avoid contact with skin and eyes. Avoid formation and inhalation of dust.[8] Keep away from heat, sparks, and open flames.[21][23]

-

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]

-

Conclusion

Ethyl β-carboline-3-carboxylate is a foundational tool in neuropharmacology. A thorough understanding of its physicochemical properties—from its molecular structure and solubility to its spectral characteristics and handling requirements—is essential for designing robust experiments, ensuring data integrity, and advancing research into the complex mechanisms of the central nervous system. The data and protocols outlined in this guide serve as a critical resource for scientists dedicated to this field.

References

- PrepChem.com. (n.d.). Synthesis of 6-nitro-β-carbolin-3-carboxylic acid ethyl ester.

- ChemSynthesis. (n.d.). ethyl 1-methoxy-9-methyl-9H-beta-carboline-3-carboxylate.

- Carboline. (2023). Safety Data Sheet.

- PubChem. (n.d.). Ethyl Beta-Carboline-3-Carboxylate.

- Braestrup, C., Nielsen, M., & Olsen, C. E. (1980). Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors. Proceedings of the National Academy of Sciences, 77(4), 2288-2292.

- Wikipedia. (n.d.). DMCM.

- Human Metabolome Database. (n.d.). L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (HMDB0035665).

- Codding, P. W., et al. (2005). Ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate: structural determinants of benzodiazepine-receptor antagonism. Acta Crystallographica Section C, 61(Pt 4), o265–o266.

- Liu, J., et al. (2008). Novel N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids: synthesis, anti-tumor evaluation, intercalating determination, 3D QSAR analysis and docking investigation. Bioorganic & Medicinal Chemistry, 16(11), 5934-5943.

- Bencze, L., et al. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 23(5), 1136.

- Peña, C., et al. (1984). Isolation and identification in bovine cerebral cortex of n-butyl beta-carboline-3-carboxylate, a potent benzodiazepine binding inhibitor. Biochemical and Biophysical Research Communications, 119(2), 597-603.

- ResearchGate. (n.d.). Synthesis of β‐carboline‐3‐carboxylic acid.

- Zhang, Y., et al. (2021). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. Anticancer Research, 41(5), 2375-2383.

- van Groll, M., et al. (2000). Discriminative stimulus effects of ethyl-beta-carboline-3-carboxylate at two training doses in rats. Psychopharmacology, 151(2-3), 220-229.

- Sciforum. (n.d.). Synthesis of β-carboline derivatives.

- PubChem. (n.d.). 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid.

- ResearchGate. (2013). In which solvents are beta-carboline alkaloids soluble?.

- Tenen, S. S., & Hirsch, J. D. (1980). beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity. Nature, 288(5791), 609-610.

- Liu, Y., et al. (2014). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Journal of Chemistry, 2014, 987258.

- Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE.

Sources

- 1. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DMCM - Wikipedia [en.wikipedia.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound CAS#: 74214-62-3 [amp.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 74214-62-3 [chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. This compound(74214-62-3) 1H NMR [m.chemicalbook.com]

- 15. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciforum.net [sciforum.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. prepchem.com [prepchem.com]

- 21. msds.carboline.com [msds.carboline.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

- 23. msds.carboline.com [msds.carboline.com]

pharmacological profile of Ethyl beta-carboline-3-carboxylate

An In-depth Technical Guide to the Pharmacological Profile of Ethyl β-carboline-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

Ethyl β-carboline-3-carboxylate (β-CCE) is a notable psychoactive compound belonging to the β-carboline class of alkaloids. Initially isolated from human urine and brain tissue, it has garnered significant scientific interest due to its potent and high-affinity interaction with the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] Unlike classical benzodiazepines which are positive allosteric modulators, β-CCE exhibits a pharmacological profile largely characterized by inverse agonism, leading to effects that are generally opposite to those of BZDs, such as anxiogenesis and proconvulsant activity.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of β-CCE, intended for researchers, scientists, and professionals in drug development. The document delves into its mechanism of action, receptor binding characteristics, pharmacokinetics, and diverse in vivo effects, underpinned by key experimental data and methodologies.

Introduction: The Discovery and Significance of a Putative Endogenous Ligand

The quest for endogenous ligands for the benzodiazepine receptor, analogous to the discovery of endorphins for the opioid receptor, led to the isolation of Ethyl β-carboline-3-carboxylate from human urine and rat brain.[2][3] This discovery was a pivotal moment in neuropharmacology, suggesting that the physiological functions mediated by the GABAA receptor might be modulated by endogenous β-carboline derivatives. β-CCE's high affinity for the BZD receptor, comparable to potent benzodiazepines like clonazepam and lorazepam, further fueled this hypothesis.[2][3] While β-CCE itself is now considered by many to be an artifact of the extraction process, its discovery paved the way for the synthesis and pharmacological investigation of a vast array of β-carboline derivatives, which have been instrumental in elucidating the complexities of GABAA receptor pharmacology.

Molecular Mechanism of Action: Interaction with the GABAA Receptor

The primary molecular target of β-CCE is the benzodiazepine binding site located at the interface of the α and γ subunits of the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

Binding Characteristics and Receptor Subtype Selectivity

β-CCE is a potent displacer of radiolabeled benzodiazepines, such as [3H]-diazepam and [3H]-flunitrazepam, from their binding sites on brain membranes.[5][6] This indicates a direct competitive interaction at the BZD receptor. The concentration of β-CCE required to cause 50% inhibition of specific [3H]-diazepam binding (IC50) is in the low nanomolar range (approximately 4-7 nM), highlighting its high affinity.[3]

Interestingly, β-CCE demonstrates a degree of selectivity for different GABAA receptor subtypes, distinguishing between benzodiazepine receptors in various brain regions, such as the cerebellum and hippocampus.[1] This finding was crucial in challenging the notion of a single, homogenous population of benzodiazepine receptors and suggested the existence of receptor subtypes with distinct pharmacological properties.[1]

Inverse Agonist Activity

Unlike benzodiazepines, which enhance the GABA-induced chloride ion influx, β-CCE acts as an inverse agonist. This means that it binds to the BZD site and induces a conformational change in the GABAA receptor that reduces the frequency of chloride channel opening in response to GABA. This negative allosteric modulation results in a decrease in neuronal inhibition, leading to a state of central nervous system hyperexcitability. The actions of β-CCE can be blocked by BZD receptor antagonists like flumazenil.[7]

The following diagram illustrates the modulation of the GABAA receptor by agonists, antagonists, and inverse agonists at the benzodiazepine site.

Caption: Modulation of the GABAA receptor by various ligands at the benzodiazepine site.

In Vitro and In Vivo Pharmacodynamics

The inverse agonist properties of β-CCE translate into a distinct profile of pharmacological effects, both at the cellular level and in whole organisms.

In Vitro Effects

In vitro studies using neuronal preparations have demonstrated that β-CCE can reduce GABA-evoked currents. This electrophysiological finding is the cellular correlate of its inverse agonist activity.

In Vivo Effects in Preclinical Models

The in vivo effects of β-CCE are largely opposite to those of benzodiazepines:

-

Proconvulsant and Anxiogenic Effects: In rodents, β-CCE lowers the threshold for chemically or electrically induced seizures and can produce convulsions on its own at higher doses.[2][4] Its discriminative stimulus effects in rats are consistent with its partial inverse agonist properties at benzodiazepine receptors.[7]

-

Antagonism of Benzodiazepine Effects: β-CCE effectively reverses the sedative, hypnotic, and anticonvulsant effects of benzodiazepines like diazepam and flurazepam.[2][5] For instance, it has been shown to antagonize flurazepam-induced sedation in rats.[2]

-

Effects on Sleep Architecture: In cats, β-CCE has been reported to have hypnotic and sedative actions, increasing deep slow-wave sleep and paradoxical sleep, which is in contrast to the effects of benzodiazepines on sleep organization in this species.[8]

Emerging Pharmacological Actions

Recent research has uncovered additional pharmacological activities of β-CCE that extend beyond its interaction with the GABAA receptor:

-

Anticancer Activity: β-CCE has been shown to induce apoptosis in cervical cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[9][10] It exhibited cytotoxicity against SiHa cervical cancer cells while showing weaker effects on normal liver cells.[10]

-

Promotion of Remyelination: In a rat model of focal demyelination, systemic administration of β-CCE was found to promote remyelination, suggesting its potential as a therapeutic agent for demyelinating diseases.[11]

Pharmacokinetic Profile

The pharmacokinetic properties of β-CCE, particularly its metabolism, can significantly influence its in vivo effects and vary between species.

Metabolism and Species-Specific Differences

β-Carboline-3-carboxylic acid esters are susceptible to hydrolysis by plasma esterases. The rate of this degradation can differ substantially between species. For example, the ethyl ester of β-carboline-3-carboxylic acid does not typically cause convulsions in rodents, even at high doses, which is attributed to its rapid degradation by rat plasma in vitro.[12] In contrast, in squirrel monkeys, where the rate of degradation is negligible, β-CCE potently elicits tonic and clonic convulsions.[12] This highlights the critical role of pharmacokinetic factors in determining the pharmacological profile of these compounds.[12]

Quantitative Pharmacokinetic Data

A summary of key pharmacokinetic and pharmacodynamic parameters is presented in the table below.

| Parameter | Value | Species | Source |

| IC50 for [3H]-diazepam binding | 4-7 nM | Rat brain | [3] |

| In vivo effects | Proconvulsant, Anxiogenic | Rodents | [2][4] |

| Metabolism | Rapid hydrolysis by plasma esterases | Rat | [12] |

| Metabolism | Negligible hydrolysis by plasma esterases | Squirrel Monkey | [12] |

Experimental Protocols: A Guide to Key Methodologies

To facilitate further research, this section provides a detailed protocol for a fundamental experiment used to characterize the binding of β-CCE to the benzodiazepine receptor.

Protocol: [3H]-Flunitrazepam Binding Assay

This protocol describes a competitive binding assay to determine the affinity of β-CCE for the benzodiazepine receptor in rat brain membranes.

Materials:

-

Rat whole brain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]-Flunitrazepam (specific activity ~80 Ci/mmol)

-

Ethyl β-carboline-3-carboxylate (β-CCE)

-

Diazepam (for non-specific binding determination)

-

Polytron homogenizer

-

Centrifuge

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in Tris-HCl buffer to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µL of [3H]-Flunitrazepam (to a final concentration of 1 nM).

-

100 µL of various concentrations of β-CCE (e.g., 10-11 to 10-5 M) or buffer (for total binding).

-

100 µL of 10 µM Diazepam (for non-specific binding).

-

700 µL of the brain membrane preparation.

-

-

Incubate the tubes at 0-4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the β-CCE concentration.

-

Determine the IC50 value (the concentration of β-CCE that inhibits 50% of specific [3H]-Flunitrazepam binding) using non-linear regression analysis.

-

The following diagram illustrates the experimental workflow for the receptor binding assay.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion: A Versatile Tool in Neuropharmacology and Beyond

Ethyl β-carboline-3-carboxylate remains a compound of significant interest in the field of pharmacology. Its role as a potent benzodiazepine receptor inverse agonist has made it an invaluable tool for probing the structure and function of the GABAA receptor and for understanding the neurobiological basis of anxiety and seizures. While its potential as a therapeutic agent for central nervous system disorders is limited by its intrinsic activity, emerging research into its anticancer and remyelinating properties suggests that β-CCE and its derivatives may hold promise in other therapeutic areas. The continued study of this fascinating molecule is likely to yield further insights into its complex pharmacology and potential applications.

References

- Nielsen, M., & Braestrup, C. (1980). The benzodiazepine receptor in rat brain and its interaction with ethyl beta-carboline-3-carboxylate.

- Li, H., et al. (2022).

- Li, H., et al. (2022). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. Anticancer Research, 42(3), 1335-1344. [Link]

- Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology, 21(6), 587-589. [Link]

- Nielsen, M., & Braestrup, C. (1980). This compound shows differential benzodiazepine receptor interaction.

- Wikipedia contributors. (2023, December 2). DMCM. In Wikipedia, The Free Encyclopedia.

- Ordaz, B., et al. (2022). β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination. Frontiers in Cellular Neuroscience, 16, 888390. [Link]

- Gauvin, D. V., et al. (1999). Discriminative stimulus effects of ethyl-beta-carboline-3-carboxylate at two training doses in rats. Psychopharmacology, 146(2), 183-189. [Link]

- Cowen, P. J., et al. (1981). Ethyl beta-carboline carboxylate lowers seizure threshold and antagonizes flurazepam-induced sedation in rats.

- Ehlert, F. J., et al. (1981). Binding of [3H]ethyl-beta-carboline-3-carboxylate to brain benzodiazepine receptors. Effect of drugs and anions. Molecular Pharmacology, 20(2), 267-274. [Link]

- Tenen, S. S., & Hirsch, J. D. (1980). beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity.

- Schweri, M. M., et al. (1982). Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters. Life Sciences, 31(11), 1059-1065. [Link]

- Kaijima, M., et al. (1984). Hypnotic action of this compound, a benzodiazepine receptor antagonist, in cats. Electroencephalography and Clinical Neurophysiology, 58(3), 277-281. [Link]

- Braestrup, C., et al. (1980). Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors. Proceedings of the National Academy of Sciences of the United States of America, 77(4), 2288-2292. [Link]

Sources

- 1. This compound shows differential benzodiazepine receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl beta-carboline carboxylate lowers seizure threshold and antagonizes flurazepam-induced sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The benzodiazepine receptor in rat brain and its interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discriminative stimulus effects of ethyl-beta-carboline-3-carboxylate at two training doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypnotic action of this compound, a benzodiazepine receptor antagonist, in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl beta-carboline-3-carboxylate mechanism of action on GABA-A receptors

An In-Depth Technical Guide to the Mechanism of Action of Ethyl β-Carboline-3-Carboxylate on GABA-A Receptors

Authored by: Gemini, Senior Application Scientist

Abstract